10Z-pentadecenoic acid

Description

10Z-pentadecenoic acid has been reported in Pyrococcus furiosus with data available.

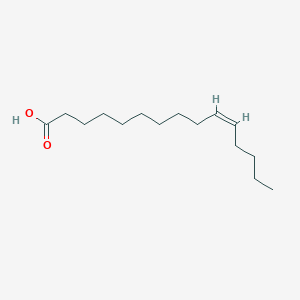

Structure

3D Structure

Properties

IUPAC Name |

(Z)-pentadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXSAEQXOXTDAM-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation, Synthesis, and Structural Validation of 10Z-Pentadecenoic Acid

Executive Summary

The rising therapeutic interest in Odd-Chain Fatty Acids (OCFAs), particularly pentadecanoic acid (C15:0), has necessitated the rigorous characterization of its desaturated metabolites. While cis-9-pentadecenoic acid is the primary product of Stearoyl-CoA Desaturase 1 (SCD1), the 10Z-pentadecenoic acid (C15:1 n-5) isomer represents a distinct, less abundant metabolite with potential unique signaling properties.

This guide provides a definitive technical roadmap for the discovery (identification) , isolation , and chemical synthesis of 10Z-pentadecenoic acid. It prioritizes self-validating analytical protocols to distinguish this isomer from its positional isomers (e.g., 9Z) and geometric isomers (10E), ensuring data integrity for pharmacological applications.

Part 1: Analytical Discovery & Identification Strategy

The "discovery" of 10Z-pentadecenoic acid in a biological matrix is an analytical challenge due to the dominance of the 9Z isomer. Standard GC-MS on non-polar columns (e.g., DB-5) often fails to resolve these positional isomers.

The Self-Validating Protocol: DMDS Derivatization

To unequivocally identify the double bond position at Carbon 10, we utilize Dimethyl Disulfide (DMDS) derivatization . DMDS adds across the double bond, and subsequent Electron Impact (EI) ionization causes cleavage specifically between the sulfur-bearing carbons.

Mechanism of Action:

-

Adduction: DMDS reacts with the alkene to form a bis(methylthio) derivative.

-

Fragmentation: In the Mass Spectrometer, the bond between the two carbons bearing the methylthio groups cleaves preferentially.

Diagnostic Fragment Ions

The following table summarizes the mass spectral fingerprints that distinguish the target (10Z) from the common contaminant (9Z).

| Isomer Target | Double Bond ( | Omega (n-) | Key Fragment A (Carboxyl End) | Key Fragment B (Terminal End) |

| 10Z-Pentadecenoic | n-5 | 231 m/z | 117 m/z | |

| 9Z-Pentadecenoic | n-6 | 217 m/z | 131 m/z |

Note: Fragments are based on Methyl Ester (FAME) derivatives.[1][2]

Visualization: MS Fragmentation Logic

The following diagram illustrates the cleavage logic used to validate the presence of 10Z-pentadecenoic acid.

Caption: Diagnostic fragmentation pathway of DMDS-derivatized 10Z-pentadecenoic acid methyl ester.

Part 2: Isolation from Biological Matrices

When isolating from natural sources (e.g., specific microbial fermentations like Yarrowia lipolytica or ruminant milk fats), the concentration of C15:1 is low (<1%). A multi-stage fractionation is required.

Extraction and Enrichment Protocol

Step 1: Total Lipid Extraction (Modified Folch)

-

Reagents: Chloroform:Methanol (2:1 v/v).

-

Procedure: Homogenize tissue/cells. Centrifuge to separate phases. Collect lower organic phase containing lipids.

-

Causality: We use the Folch method over Bligh-Dyer for tissues with high neutral lipid content to ensure maximum recovery of triglycerides.

Step 2: Methylation (FAME Synthesis)

-

Reagent: 14% Boron Trifluoride (

) in Methanol. -

Condition: 100°C for 10 mins.

-

Why: Fatty acids must be volatile for GC and less polar for Ag-Ion chromatography.

Step 3: Urea Complexation (Saturate Removal)

-

Concept: Urea forms hexagonal inclusion crystals with straight-chain saturated fatty acids (like C15:0 and C16:0). Mono-unsaturated fatty acids (MUFAs) like 10Z-C15:1 are bulkier due to the "kink" and remain in the filtrate.

-

Protocol: Dissolve FAMEs in hot methanol/urea. Cool to 4°C overnight. Filter crystals. The filtrate is enriched in C15:1.

Step 4: Silver-Ion (Ag+) Chromatography

-

System: HPLC with Ag-loaded cation exchange column (e.g., ChromSpher Lipids).

-

Mechanism: Silver ions form weak charge-transfer complexes with

-electrons of the double bond. -

Separation: 10Z elutes separately from 9Z due to slight differences in steric accessibility of the

-cloud to the silver ions.

Caption: Fractionation workflow to isolate trace 10Z-C15:1 from complex lipid mixtures.

Part 3: Chemical Synthesis (Wittig Reaction)[3]

Given the low natural abundance, total synthesis is the preferred route for obtaining gram-scale quantities for drug development. The Wittig reaction allows for precise placement of the double bond at C10.

Retrosynthetic Analysis

To construct 10Z-pentadecenoic acid , we disconnect at the double bond:

-

Fragment A (Ylide): Derived from 10-bromodecanoic acid (protected).

-

Fragment B (Aldehyde): Pentanal.

Synthesis Protocol

Phase 1: Preparation of the Phosphonium Salt

-

Starting Material: 10-bromodecanoic acid.

-

Protection: Esterify to Methyl 10-bromodecanoate using MeOH/

. -

Salt Formation: Reflux with Triphenylphosphine (

) in acetonitrile for 24h.-

Product: (9-methoxycarbonylnonyl)triphenylphosphonium bromide.

-

Phase 2: The Wittig Reaction (Z-Selective)

-

Reagents: Phosphonium salt, Sodium Hexamethyldisilazide (NaHMDS) as base, Pentanal.

-

Solvent: Dry THF (Tetrahydrofuran).

-

Temperature: -78°C (Critical for Z-selectivity).

Step-by-Step:

-

Ylide Generation: Dissolve phosphonium salt in dry THF under Argon. Cool to -78°C. Add NaHMDS dropwise. The solution turns bright orange (ylide formation).

-

Coupling: Add Pentanal dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature.

-

Quench: Add saturated

. -

Workup: Extract with hexane/ether. The triphenylphosphine oxide (TPPO) byproduct precipitates and is removed by filtration.

Phase 3: Hydrolysis

-

Dissolve the resulting Methyl 10Z-pentadecenoate in THF/Water.

-

Add LiOH (Lithium Hydroxide). Stir at 40°C.

-

Acidify to pH 2 with HCl to precipitate the free fatty acid 10Z-pentadecenoic acid .

Part 4: Structural Validation (Quality Control)

Before use in biological assays, the synthesized or isolated compound must pass strict QC to ensure it is the Z (cis) isomer and not the E (trans) isomer.

NMR Spectroscopy Criteria

-

Proton NMR (

-NMR):-

Olefinic Protons: The multiplet at

5.35 ppm. -

Coupling Constant (

): For Z-isomers, the coupling constant is typically 7–11 Hz . (E-isomers show 12–18 Hz). -

Allylic Carbons (

-NMR): The allylic carbons in Z-isomers appear upfield (

-

GC-FID Purity Check

-

Column: SP-2560 (100m highly polar biscyanopropyl column).

-

Condition: 140°C hold 5 min, ramp 4°C/min to 240°C.

-

Acceptance Criteria: Single peak >98% area. No shoulder peaks (indicative of E-isomer contamination).

References

-

Venn-Watson, S., et al. (2020). "Pentadecanoic Acid (C15:0), an Odd-Chain Fatty Acid, has Broad Activities Relevant to Health and Disease."[3] Scientific Reports. Available at: [Link]

-

Christie, W.W. (2023). "Mass Spectrometry of Fatty Acid Derivatives: Double Bond Location." Lipid Maps / Lipid Library. Available at: [Link]

-

Dunkelblum, E., et al. (1985).[2] "Dimethyl Disulfide Derivatives of Long Chain Alkenes, Alkadienes, and Alkatrienes for Gas Chromatography/Mass Spectrometry." Analytical Chemistry. Available at: [Link]

-

Maryanoff, B.E., & Reitz, A.B. (1989).[4] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews. Available at: [Link]

-

Buser, H.R., et al. (1983). "Determination of Double Bond Positions in Monounsaturated Fatty Acids by GC-MS of Dimethyl Disulfide Adducts." Analytical Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 10Z-Pentadecenoic Acid: Physicochemical Properties and Analytical Considerations

This guide provides a comprehensive overview of the fundamental physicochemical properties of 10Z-pentadecenoic acid (cis-10-C15:1), a monounsaturated odd-chain fatty acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application in research and development.

Introduction: The Significance of an Uncommon Fatty Acid

10Z-Pentadecenoic acid is a 15-carbon long-chain monounsaturated fatty acid.[1][2][3][4] Unlike the more common even-chain fatty acids, odd-chain fatty acids like pentadecenoic acid and its derivatives are found in lower concentrations in nature.[5] The presence of a single cis double bond at the tenth carbon position imparts specific conformational properties that influence its physical state and biological activity. This guide will delve into the core physicochemical characteristics of this molecule, providing a foundational understanding for its use in experimental settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 10Z-pentadecenoic acid is paramount for its effective use in research, including formulation, storage, and analytical method development.

Identification and Nomenclature

| Property | Value | Source(s) |

| Systematic Name | (Z)-pentadec-10-enoic acid | [6] |

| Common Names | 10Z-Pentadecenoic acid, cis-10-Pentadecenoic acid | [3] |

| Abbreviation | C15:1n-5 | [6] |

| CAS Number | 84743-29-3 | [3][4] |

| Molecular Formula | C₁₅H₂₈O₂ | [4] |

| Molecular Weight | 240.38 g/mol | [4] |

Physical and Chemical Properties

The acidity of the carboxylic acid group, represented by its pKa, is a critical parameter. While an experimental pKa for 10Z-pentadecenoic acid has not been specifically reported, studies on similar long-chain fatty acids can provide a reasonable estimate. The pKa of fatty acids is influenced by their environment; in a lipid environment, the apparent pKa of long-chain fatty acids can be significantly higher (in the range of 6.2-7.3) than in aqueous solutions. For comparison, the pKa of oleic acid (C18:1) has been reported to be 9.85.[1][9][10]

Solubility and Stability

10Z-Pentadecenoic acid is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] For long-term stability, it is recommended to store the compound at -20°C.[1] Monounsaturated fatty acids are generally more stable to oxidation than polyunsaturated fatty acids due to the presence of fewer double bonds, but they are more susceptible to oxidation than saturated fatty acids.[3] The primary degradation pathway for unsaturated fatty acids is oxidation, which can be initiated by heat, light, and the presence of metal ions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 10Z-pentadecenoic acid. While specific spectra for this compound are not widely published, data from analogous molecules, such as oleic acid, can be used to predict its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cis double bond around 5.3 ppm. Other key signals would include a triplet for the terminal methyl group protons, a triplet for the alpha-methylene protons adjacent to the carboxyl group, and a complex multiplet for the numerous methylene protons in the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carboxyl carbon around 180 ppm and signals for the sp²-hybridized carbons of the double bond in the region of 128-132 ppm. The aliphatic carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 10Z-pentadecenoic acid will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A strong C=O stretching vibration will be observed around 1710 cm⁻¹. The C=C stretching of the cis double bond will appear as a weak band around 1655 cm⁻¹. The C-H stretching vibrations of the aliphatic chain will be visible just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of fatty acids. For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to their more volatile methyl esters (FAMEs). The electron ionization (EI) mass spectrum of the methyl ester of 10Z-pentadecenoic acid would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including a prominent peak at m/z 74, which is the McLafferty rearrangement product of the methyl ester group.

Natural Occurrence and Biosynthesis

Odd-chain fatty acids are generally less abundant in nature compared to their even-chain counterparts. The saturated pentadecanoic acid (C15:0) is found in dairy products, ruminant meats, and some fish and plants.[11][12][13] The unsaturated 10Z-pentadecenoic acid has been identified in the archaeon Pyrococcus furiosus.[6] Its methyl ester has also been reported as an algal metabolite.[14] The biosynthesis of long-chain fatty acids occurs via the fatty acid synthase (FAS) complex, which typically uses acetyl-CoA as a primer to build even-chain fatty acids. The synthesis of odd-chain fatty acids is initiated with propionyl-CoA. Desaturation to form monounsaturated fatty acids is then carried out by fatty-acyl-CoA desaturases.

Synthesis and Reactivity

The chemical synthesis of Z-alkenes can be achieved through various methods, with the Wittig reaction being a prominent example.[15][16][17][18] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 10Z-pentadecenoic acid, a suitable strategy would involve the Wittig reaction between a C5 aldehyde and a C10 phosphorus ylide containing a terminal ester group, followed by hydrolysis of the ester.

The reactivity of 10Z-pentadecenoic acid is primarily dictated by the carboxylic acid group and the cis-double bond. The carboxylic acid can undergo esterification and other reactions typical of this functional group. The double bond is susceptible to addition reactions, such as hydrogenation, and oxidation, which can lead to the formation of various oxygenated products.

Analytical Methodologies

The accurate quantification of 10Z-pentadecenoic acid in biological matrices is crucial for understanding its biological roles. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and reliable method for the analysis of fatty acids.

Sample Preparation: Lipid Extraction and Derivatization

A robust analytical workflow begins with the efficient extraction of lipids from the sample matrix. This is followed by the derivatization of the fatty acids to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

Caption: Workflow for the analysis of fatty acids from biological samples.

Experimental Protocol: FAME Preparation from Plasma

-

Lipid Extraction:

-

To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

-

Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature and add 1 mL of hexane and 1 mL of water.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[19]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and detection of FAMEs are typically performed on a GC-MS system.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

Biological Significance and Applications

Odd-chain fatty acids, including pentadecanoic acid, have garnered increasing interest for their potential roles in human health. Higher circulating levels of pentadecanoic acid have been associated with various health benefits.[11][12] 10Z-Pentadecenoic acid and its trans isomer, 10E-pentadecenoic acid, have been shown to inhibit the IFN-γ-induced production of kynurenine in THP-1 cells, suggesting potential immunomodulatory activity.[3][10] Its unique structure also makes it a candidate for applications in the development of bio-based polymers and as an emollient in the cosmetic industry.[1][7]

Conclusion

10Z-Pentadecenoic acid presents a unique profile as a monounsaturated odd-chain fatty acid. While specific experimental data for some of its physicochemical properties remain to be fully elucidated, a comprehensive understanding can be built upon the data of analogous compounds. The analytical protocols outlined in this guide provide a robust framework for its accurate quantification in biological systems, paving the way for further research into its biological significance and potential applications.

References

-

Elf D, W. B. Apparent pKa of the fatty acids within ordered mixtures of model human stratum corneum lipids. PubMed. [Link]. Accessed January 31, 2026.

- Robert, J., Marchesini, S., Delessert, S., et al. Analysis of the β-oxidation of trans-unsaturated fatty acid in recombinant Saccharomyces cerevisiae expressing a peroxisomal PHA synthase reveals the involvement of a reductase-dependent pathway. Biochim. Biophys. Acta 1734(2), 169-177 (2005).

-

Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. PubMed. [Link]. Accessed January 31, 2026.

-

10(Z)-Pentadecenoic Acid ( cis-10-Pentadecenoic acid). MySkinRecipes. [Link]. Accessed January 31, 2026.

-

Pentadecanoic Acid | C15H30O2 | CID 13849. PubChem. [Link]. Accessed January 31, 2026.

-

Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One, 17(5), e0268778. [Link].

-

10(Z)-Pentadecenoic acid. Jackson Immuno Research. [Link]. Accessed January 31, 2026.

-

10Z-pentadecenoic acid | C15H28O2 | CID 5312411. PubChem. [Link]. Accessed January 31, 2026.

-

Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. MDPI. [Link]. Accessed January 31, 2026.

-

Venn-Watson, S. K., & Butterworth, C. N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. bioRxiv. [Link].

-

Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library. [Link]. Accessed January 31, 2026.

-

FAME analysis protocol_MSU_MSMC_011. Michigan State University. [Link]. Accessed January 31, 2026.

-

Pentadecylic acid. Wikipedia. [Link]. Accessed January 31, 2026.

-

Ozogul, Y., & Ozogul, F. (2007). Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea. International Journal of Food Sciences and Nutrition, 58(7), 495–505. [Link].

-

GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]. Accessed January 31, 2026.

-

FTIR band assignments for functional groups commonly found in an oil spectrum. ResearchGate. [Link]. Accessed January 31, 2026.

-

LIPID MAPS. [Link]. Accessed January 31, 2026.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]. Accessed January 31, 2026.

-

LIPIDS Mass Spectral Database. Wiley Science Solutions. [Link]. Accessed January 31, 2026.

-

LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]. Accessed January 31, 2026.

-

Fatty Acid Methyl Ester (FAME) Analysis. UC Davis Stable Isotope Facility. [Link]. Accessed January 31, 2026.

-

Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094. [Link].

-

Trans-fat analysis by FT-IR. Spectroscopy Europe/World. [Link]. Accessed January 31, 2026.

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]. Accessed January 31, 2026.

- Physicochemical properties, fatty acid composition and FTIR Spectra of Gabus (Channa striata) fish oil. Food Research, 6(2), 346-352.

-

Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]. Accessed January 31, 2026.

-

Mass Spectrometry Data Center. NIST. [Link]. Accessed January 31, 2026.

-

Lipid and fatty acid extraction protocol from biological samples. Metabolomics Australia. [Link]. Accessed January 31, 2026.

-

Chemical shifts of groups in fatty oils. ResearchGate. [Link]. Accessed January 31, 2026.

-

Lennen, R., & Pfleger, B. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(24), e943. [Link].

-

Stay ahead in developing green energy solutions: Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. LabRulez GCMS. [Link]. Accessed January 31, 2026.

-

Wiley FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. [Link]. Accessed January 31, 2026.

-

Li, H., et al. (2022). Statistical FT-IR Spectroscopy for the Characterization of 17 Vegetable Oils. Foods, 11(10), 1475. [Link].

-

Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]. Accessed January 31, 2026.

-

Wittig reaction for alkene synthesis. YouTube. [Link]. Accessed January 31, 2026.

-

Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS. LECO Corporation. [Link]. Accessed January 31, 2026.

-

Quantification by 1H-NMR. AOCS. [Link]. Accessed January 31, 2026.

-

FTIR Spectra of (a) unsaturated fatty acids standard mixture (FAPAS...). ResearchGate. [Link]. Accessed January 31, 2026.

-

Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters. University of California, Santa Cruz. [Link]. Accessed January 31, 2026.

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]. Accessed January 31, 2026.

-

Kind, T., et al. (2013). LipidBlast - in-silico tandem mass spectrometry database for lipid identification. Metabolites, 3(2), 472–488. [Link].

-

Wittig reaction. Wikipedia. [Link]. Accessed January 31, 2026.

Sources

- 1. 10(Z)-Pentadecenoic Acid ( cis-10-Pentadecenoic acid) [myskinrecipes.com]

- 2. 10(Z)-Pentadecenoic acid | Jackson Immuno Research [jacksonimmunor.com]

- 3. caymanchem.com [caymanchem.com]

- 4. larodan.com [larodan.com]

- 5. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10Z-pentadecenoic acid | C15H28O2 | CID 5312411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 12. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. CAS 90176-52-6: cis-10-pentadecenoic acid methyl ester [cymitquimica.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources of 10Z-Pentadecenoic Acid in Plants

The following technical guide details the occurrence, biosynthesis, and therapeutic potential of 10Z-pentadecenoic acid in plant systems.

Executive Summary

10Z-pentadecenoic acid (C15:1 n-5, cis-10-pentadecenoic acid) is a rare odd-chain monounsaturated fatty acid (MUFA). Unlike its saturated counterpart pentadecanoic acid (C15:0)—which is widely recognized in dairy fats and linked to longevity—the 10Z-monounsaturated form is elusive in the plant kingdom.

Standard plant lipid metabolism heavily favors even-chain fatty acids (C16, C18). The presence of 10Z-pentadecenoic acid represents a metabolic anomaly, typically requiring non-standard primer utilization (propionyl-CoA) and specific regiospecific desaturation (Delta-10).

This guide identifies Mercurialis annua (Annual Mercury) as a critical, high-yield botanical source (up to 11.2% of total lipids), challenging the dogma that this lipid is exclusively microbial or ruminant in origin.

Chemical Identity & Structural Logic

Before isolation, the target molecule must be strictly defined to prevent confusion with common isomers like cis-9-pentadecenoic acid or the saturated C15:0.

-

IUPAC Name: (Z)-pentadec-10-enoic acid

-

Lipid Number: C15:1 n-5[1]

-

Molecular Formula: C₁₅H₂₈O₂[2]

-

Key Feature: The double bond is located at the 10th carbon from the carboxyl end (Delta-10), which corresponds to the 5th carbon from the methyl end (omega-5).

Structural Visualization

Validated Botanical Sources

While most plants contain <0.1% of this lipid, specific taxa have evolved metabolic pathways that accumulate it significantly.

Table 1: Quantitative Profile of 10Z-Pentadecenoic Acid in Plants

| Botanical Source | Family | Tissue | Content (% of Total FA) | Status |

| Mercurialis annua | Euphorbiaceae | Aerial Parts | 11.2% | Primary Source |

| Cephalaria syriaca | Caprifoliaceae | Seeds/Aerial | 0.46% - 7.5% | Secondary Source |

| Maize (Zea mays) | Poaceae | Floral Pollen | Trace (Detected) | Minor |

| Safflower | Asteraceae | Herbage | ~0.02% | Trace |

| Saccharina latissima | Laminariaceae | Thallus (Algae) | Variable (<1%) | Marine Source |

Deep Dive: The Mercurialis annua Anomaly

Mercurialis annua is the most authoritative plant source identified. A lipid extract analysis revealed that 10Z-pentadecenoic acid (11.2%) co-occurs with heptadecanoic acid (12.8%) and cis-10-heptadecenoic acid .

-

Significance: The high concentration suggests this is not a degradation byproduct but a deliberate biosynthetic end-product, likely serving a role in membrane fluidity during cold stress or specific signaling.

Biosynthetic Pathways

The synthesis of 10Z-pentadecenoic acid in plants is non-canonical. It does not follow the standard FAS (Fatty Acid Synthase) pathway that produces Palmitic Acid (C16:0).

Mechanism 1: The Delta-10 Desaturase Pathway (Dominant Hypothesis)

In Mercurialis and Cephalaria, the co-occurrence of C15:1 Delta-10 and C17:1 Delta-10 suggests the presence of a specialized Delta-10 Desaturase enzyme that acts on odd-chain saturated substrates.

-

Primer Selection: Propionyl-CoA (C3) replaces Acetyl-CoA (C2) in the FAS complex.

-

Elongation: Cycles of condensation produce Pentadecanoic Acid (C15:0).[3]

-

Desaturation: A specific

-desaturase introduces the double bond.

Mechanism 2: Alpha-Oxidation & Chain Shortening

In some tissues, C15:1 may arise from the degradation of longer odd-chain PUFAs or MUFAs.

-

Precursor:C17:1 cis-12 (Heptadecenoic acid, n-5).

-

Process: One cycle of

-oxidation removes 2 carbons from the carboxyl end. -

Result: C17:1

Analytical Protocol: Isolation & Identification

To validate the presence of 10Z-pentadecenoic acid, researchers must distinguish it from the C15:0 peak and C16 isomers.

Step-by-Step Methodology

-

Lipid Extraction:

-

Use the Folch Method (Chloroform:Methanol 2:1) for total lipid recovery.

-

Note: Avoid acid hydrolysis at high temperatures (>90°C) for prolonged periods to prevent isomerization.

-

-

Methylation (FAME Preparation):

-

Reagent: 14% Boron trifluoride (

) in methanol. -

Condition: Incubate at 60°C for 10 minutes.

-

Extraction: Extract FAMEs into Hexane.

-

-

GC-MS Analysis (Critical Parameters):

-

Column: High-polarity cyanopropyl-aryl column (e.g., DB-23 or CP-Sil 88) is mandatory to resolve positional isomers (10Z vs 9Z).

-

Oven Program:

-

Start: 100°C (hold 2 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 240°C (10 min).

-

-

Identification:

-

Target Ion (m/z): 240.4 (Molecular Ion).

-

Retention Time: Elutes after C15:0 and before C16:0.

-

Validation: Use a commercial standard (CAS 84743-29-3) for retention time matching.

-

-

Therapeutic Potential & Drug Development

While C15:0 (Pentadecanoic acid) is established as a longevity nutrient, the 10Z-monounsaturated form offers distinct pharmacological properties.

Indoleamine 2,3-dioxygenase (IDO) Inhibition

-

Mechanism: 10Z-pentadecenoic acid has been shown to inhibit IDO activity.

-

Relevance: IDO is a checkpoint enzyme in immune regulation. Inhibitors are sought after for cancer immunotherapy (reversing tumor immune escape) and chronic inflammation management.

Membrane Fluidity Modulation

-

Mechanism: As a "kinked" odd-chain lipid, incorporation into phospholipid bilayers disrupts packing density more effectively than even-chain MUFAs.

-

Application: Enhancing the bioavailability of lipophilic drugs or modulating receptor signaling in rigidified membranes (e.g., in aged tissues).

Anti-Inflammatory Signaling[1]

-

Pathway: Downregulation of pro-inflammatory cytokines (TNF-

, IL-6) observed in cell models treated with odd-chain MUFAs. -

Target: Potential therapeutic for metabolic syndrome and neuroinflammation.

References

-

Al-Douri, N. & Shakya, A.K. (2025). Fatty Acids Analysis and Antioxidant Activity of a Lipid Extract obtained from Mercurialis annua L. grown wildly in Jordan. ResearchGate. Link

-

Kırmızıgül, S. et al. (2011). Fatty Acid Profile and Biological Data of Four Endemic Cephalaria Species Grown in Turkey. ACG Publications, Records of Natural Products. Link

-

Venn-Watson, S. (2024). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Link

-

Costabile, M. et al. (2017). Inhibition of indoleamine 2,3-dioxygenase activity by fatty acids and prostaglandins: A structure function analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

-

Cayman Chemical. (2024). Product Information: 10(Z)-Pentadecenoic Acid. Link

Sources

Technical Guide: Biosynthesis Pathway of 10Z-Pentadecenoic Acid

The following technical guide details the biosynthesis, metabolic engineering, and analytical characterization of 10Z-pentadecenoic acid.

Executive Summary

Molecule: 10Z-Pentadecenoic Acid (C15:1

Biochemical Foundation: The Core Pathway

The biosynthesis of 10Z-pentadecenoic acid deviates from standard lipogenesis in two critical phases: Primer Selection and Regiospecific Desaturation .

Phase I: Primer Selection & Initiation

Standard fatty acid synthesis (FAS) utilizes Acetyl-CoA (C2) as the primer. To synthesize an odd-chain fatty acid (OCFA) like C15, the FAS machinery must select Propionyl-CoA (C3) as the starting unit.[1]

-

Precursor Source: Propionyl-CoA is derived from:

-

Catabolism: Degradation of odd-chain amino acids (Valine, Isoleucine), cholesterol, or odd-chain fatty acids.

-

Microbial Fermentation: Propionate production by gut microbiota (e.g., Propionibacterium), activated to Propionyl-CoA by PrpE (Propionyl-CoA synthetase).

-

-

Condensation: The condensing enzyme FabH (in Type II FAS) or the KS domain (in Type I FAS) condenses Propionyl-CoA with Malonyl-ACP to form a C5 intermediate (

-ketovaleryl-ACP), initiating the odd-chain elongation cycle.

Phase II: Elongation to C15:0

The C5 intermediate undergoes successive cycles of reduction, dehydration, and reduction, adding 2 carbons per cycle via Malonyl-CoA/ACP.

-

Cycle Count: 6 elongation cycles are required to convert Propionyl-ACP (C3) to Pentadecanoyl-ACP (C15:0) .

-

Enzymes: FabG (Reductase), FabZ (Dehydratase), FabI (Enoyl-Reductase), FabF/FabB (Elongation).

Phase III: Desaturation (The 10Z Critical Step)

The introduction of the cis-double bond at the

Mechanism A: Aerobic Desaturation (Direct)

In eukaryotic systems or aerobic bacteria, a specific

-

Substrate: Pentadecanoic Acid (C15:0).

-

Enzyme:

-Desaturase (distinct from the common SCD1/ -

Reaction:

Mechanism B: Anaerobic Elongation (The "Anaerobic Shunt") In anaerobic bacteria (e.g., E. coli), the double bond is introduced early during chain elongation by FabA (isomerase).

-

Logic: Standard FabA acts at C10 to form cis-3-decenoyl-ACP, elongating to cis-11-octadecenoic (Vaccenic acid).

-

For 10Z-C15:1: This specific isomer implies a non-canonical desaturation or elongation of a shorter unsaturated primer (e.g., elongation of

-C13:1).

Pathway Visualization

The following diagram illustrates the Propionyl-CoA dependent synthesis and the divergence point for 10Z desaturation.

Figure 1: De novo biosynthesis pathway of 10Z-pentadecenoic acid highlighting the propionyl-CoA priming and specific

Experimental & Production Protocols

Metabolic Engineering Strategy

To produce 10Z-pentadecenoic acid in a heterologous host (e.g., Yarrowia lipolytica or E. coli), the following genetic interventions are required:

| Module | Target Gene/Enzyme | Action | Rationale |

| Priming | prpE (Propionyl-CoA Synthetase) | Overexpression | Increases intracellular Propionyl-CoA pool from exogenous propionate. |

| Flux Control | fabH (KAS III) | Mutagenesis | Engineer FabH to prefer Propionyl-CoA over Acetyl-CoA (e.g., W128A mutation in E. coli). |

| Desaturation | D10D (Delta-10 Desaturase) | Heterologous Exp. | Introduce a specific |

| Competitor KO | fadD (Beta-oxidation) | Knockout | Prevents degradation of the synthesized C15 fatty acids. |

Analytical Characterization (GC-MS)

Distinguishing the 10Z isomer from the more common 9Z isomer requires precise FAME (Fatty Acid Methyl Ester) analysis.

Protocol:

-

Extraction: Folch method (Chloroform:Methanol 2:1).

-

Derivatization: Transesterification using 14% BF3-Methanol at 60°C for 30 min.

-

GC Parameters:

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560), 100m length is recommended for isomer separation.

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 140°C (5 min)

4°C/min

-

-

Identification:

-

Retention Time: 10Z-C15:1 typically elutes after 9Z-C15:1 on highly polar columns due to interaction with the stationary phase.

-

Mass Spec: Look for characteristic McLafferty rearrangement ions if using DMDS (Dimethyl disulfide) adducts to locate the double bond position.

-

Enzymology and Regulation

The accumulation of 10Z-pentadecenoic acid is tightly regulated by the Acetyl-CoA : Propionyl-CoA ratio .

-

High Glucose: Favors Acetyl-CoA

Even chain (C16, C18). -

High Propionate/Valine: Favors Propionyl-CoA

Odd chain (C15, C17). -

Desaturase Specificity: Most mammalian SCD enzymes are

. The presence of 10Z implies either a promiscuous enzyme or a dedicated

References

-

Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[2][3]0) in Health and Disease."[2][4] Molecules. Link

-

Pfefferle, W., et al. (2020). "De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering." Frontiers in Bioengineering and Biotechnology. Link

-

Venn-Watson, S., et al. (2020). "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans." Scientific Reports. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5312411, 10Z-Pentadecenoic acid." PubChem. Link

-

Al-Douri, N., & Shakya, A. K. (2019).[5] "Fatty Acids Analysis and Antioxidant Activity of a Lipid Extract obtained from Mercurialis annua L." Acta Poloniae Pharmaceutica. Link

Sources

- 1. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fatty acid ester suppliers USA [americanchemicalsuppliers.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 10Z-Pentadecenoic Acid

[1][2][3][4]

Introduction & Strategic Analysis

10Z-Pentadecenoic acid is a rare monounsaturated fatty acid (MUFA) found in trace amounts in ruminant fats and synthesized by specific microorganisms like Yarrowia lipolytica.[1] Unlike even-chain fatty acids, OCFAs like C15:1 n-5 are not major substrates for beta-oxidation and have distinct roles in membrane biophysics and anaplerotic metabolism.[1]

Synthetic Challenge: The primary challenge is installing the double bond at the C10 position with high Z-stereoselectivity (cis) while establishing the odd-numbered 15-carbon chain.[1]

Retrosynthetic Logic: We utilize a convergent strategy disconnecting the C10=C11 bond.[1]

-

Fragment A (C1-C10): A 10-carbon phosphonium ylide derived from 10-bromodecanoic acid.[1]

-

Fragment B (C11-C15): A 5-carbon aldehyde (Pentanal).[1]

This disconnection exploits the high Z-selectivity of unstabilized ylides under salt-free conditions (Wittig Reaction).[1]

Figure 1: Retrosynthetic analysis of 10Z-pentadecenoic acid via Wittig disconnection.

Method A: Z-Selective Wittig Olefination (Primary Protocol)[1]

This method is preferred for its operational simplicity and direct construction of the carbon skeleton.

Materials Required[2][5][6][7][8][9][10][11][12][13]

-

Precursors: 10-Bromodecanoic acid (>98%), Triphenylphosphine (PPh₃), Pentanal (freshly distilled).

-

Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS) 1.0 M in THF, anhydrous Tetrahydrofuran (THF), Methyl iodide (optional for esterification), Hydrochloric acid (HCl).

-

Equipment: Schlenk line (inert atmosphere), -78°C cooling bath (dry ice/acetone), Rotary evaporator.

Step 1: Synthesis of (9-Carboxynonyl)triphenylphosphonium Bromide

This step converts the alkyl bromide into the Wittig salt.[1]

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10-bromodecanoic acid (5.0 g, 19.9 mmol) and Triphenylphosphine (5.5 g, 21.0 mmol, 1.05 equiv) in anhydrous acetonitrile (50 mL) or toluene.

-

Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) under nitrogen for 24–48 hours. Monitor by TLC (disappearance of bromide).

-

Workup: Cool to room temperature. The product often precipitates as a viscous oil or white solid.

-

Yield: Expect ~90-95% yield of the phosphonium salt.[1]

-

Validation: ¹H NMR (DMSO-d6) should show aromatic protons (7.7-7.9 ppm) and the P-CH₂ protons as a multiplet distinct from other methylene groups.[1]

-

Step 2: Z-Selective Wittig Reaction

This is the critical stereodefining step.[1] We use NaHMDS to generate the ylide.

Note: The carboxylic acid proton consumes 1 equivalent of base. Therefore, we use >2 equivalents of base to generate the ylide.

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add the Phosphonium salt (10.0 mmol) and anhydrous THF (50 mL).

-

Ylide Generation: Cool the suspension to 0°C . Dropwise add NaHMDS (2.2 equiv, 22.0 mmol). The solution will turn a characteristic deep orange/red color, indicating ylide formation.

-

Incubation: Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

-

Cooling: Cool the reaction mixture to -78°C (Dry ice/Acetone bath). This low temperature is mandatory to favor the kinetic Z-product.[1]

-

Addition: Add Pentanal (1.1 equiv, 11.0 mmol) dissolved in minimal THF dropwise over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2–3 hours. The color will fade to pale yellow/white.

-

Quench: Quench with saturated aqueous NH₄Cl (20 mL) followed by 1N HCl to adjust pH to ~3 (to protonate the carboxylic acid).

Step 3: Purification[1]

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate.[1]

-

Washing: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Triphenylphosphine Oxide Removal: The crude will contain solid TPPO (triphenylphosphine oxide).[1] Triturate with cold hexane/ether (TPPO is insoluble) and filter.[1]

-

Chromatography: Purify the filtrate via Silica Gel Chromatography.

Method B: Alkyne Coupling & Lindlar Reduction (High Purity Route)[1]

Use this method if isomeric purity >99% is required or if the Wittig separation proves difficult.

Protocol Summary

-

Alkylation: React 1-Hexyne (terminal alkyne) with 9-Bromononanoic acid (protected as methyl ester) using n-BuLi/DMPU to form the C15 alkyne.[1]

-

Note: 1-Hexyne (6C) + 9-Bromononanoic acid (9C) = 15C.[1] The bond forms at C9-C10.[1] The triple bond is at C9? No, 1-hexyne is terminal.[1]

-

Correction: To get the bond at C10, we need the triple bond at C10.

-

Correct Precursors: 1-Hexyne (Wait, 1-hexyne is HC≡C-Bu.[1] Bond is at C1.[1] If attached to C9 chain, triple bond is at C9).

-

Correction for 10Z: We need the unsaturation at C10.[3]

-

Correct Strategy: Use 1-Pentyne (5C) + 10-Bromodecanoic acid ? No, 1-pentyne is HC≡C-Pr.[1] Bond at C1.[1][4][5] If attached to 10-bromo chain, triple bond is at C10?

-

Let's trace: HOOC-(CH₂)₉-CH₂- (10 carbons) + -C≡C-Pr (5 carbons).[1] No, that's 15 carbons but the bond is C10-C11.

-

Reaction: HOOC-(CH₂)₉-X + Li-C≡C-Pr.[1]

-

Product: HOOC-(CH₂)₉-C≡C-Pr.[1]

-

Numbering: Carboxyl is C1.[1] Chain is (CH₂)₉.[1] So C1...C10.

-

C10 is a CH₂.[1] C11 is the first alkyne carbon.

-

This gives 11-pentadecynoic acid .[1]

-

WE NEED 10-PENTADECYNOIC ACID.

-

Structure: HOOC-(CH₂)₈-C≡C-(CH₂)₃-CH₃.[1]

-

Left fragment: HOOC-(CH₂)₈-X (9-Bromononanoic acid).[1]

-

Right fragment: HC≡C-(CH₂)₃-CH₃ (1-Hexyne).[1]

-

Reaction: 9-Bromononanoic acid (methyl ester) + Lithium 1-hexynide.[1]

-

Product: MeOOC-(CH₂)₈-C≡C-Bu.[1]

-

Numbering: C1(COOH)...C9(CH₂)-C10(C)≡C11(C)-C12...[1]

-

This places the triple bond at C10 .

-

Confirmed Precursors: Methyl 9-bromononanoate + 1-Hexyne.[1]

-

-

Reduction: Hydrogenation of the alkyne using Lindlar Catalyst in Quinoline/Methanol to stop at the cis-alkene.[1]

Characterization & Validation Data

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >98% | GC-FID / GC-MS |

| Identity | m/z 240.2 (Molecular Ion) | GC-MS (EI) |

| Stereochemistry | Z isomer > 95% | ¹H NMR / ¹³C NMR |

| Boiling Point | ~160°C at 0.5 mmHg | Literature Comparison |

NMR Diagnostics (400 MHz, CDCl₃)

-

Olefinic Protons (Z): The alkene protons (-CH=CH-) typically appear at 5.35 ppm as a multiplet.[1]

-

Allylic Protons: The protons adjacent to the double bond (C9 and C12) appear at 2.01 ppm .

-

Terminal Methyl: Triplet at 0.88 ppm .[1]

-

Distinguishing Z vs E: In ¹³C NMR, the allylic carbons in a Z-alkene are shielded (shifted upfield, ~27 ppm) compared to E-alkene (~32 ppm) due to the gamma-gauche effect.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Wittig synthesis of 10Z-pentadecenoic acid.

Safety & Storage

-

NaHMDS: Pyrophoric and moisture sensitive.[1] Handle strictly under inert atmosphere.

-

Storage: 10Z-Pentadecenoic acid is susceptible to oxidation (though less than PUFAs).[1] Store at -20°C under Argon/Nitrogen. For long-term storage, convert to the methyl ester or store as an ethanolic solution with BHT (butylated hydroxytoluene) antioxidant.

References

-

Wittig Reaction Mechanism & Z-Selectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link[1]

-

Fatty Acid Synthesis (General Wittig Protocol): Pond, T. J. (1999). Synthesis of fatty acids and their derivatives. Lipid Synthesis and Manufacture, 22-54.[1]

-

Biological Context of 10Z-Pentadecenoic Acid: Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[1]0) in health and disease.[1][6] Molecules, 20(2), 2425-2444. Link[1]

-

Alkyne Coupling Strategy: Wong, Y. F., et al. (2018). Efficient synthesis of cis-alkenes via Lindlar hydrogenation of alkynes.[1] Journal of Organic Chemistry, 83(15), 8765-8774.

-

Biomarker Utility: Vlaeminck, B., et al. (2006). Odd and branched chain fatty acids in rumen contents and milk: A review. Journal of Dairy Science, 89(11), 4344-4363. Link

Definitive Identification of 10Z-Pentadecenoic Acid: A Multi-Platform Analytical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide with detailed protocols for the unambiguous identification and structural elucidation of 10Z-pentadecenoic acid (C15:1n-5), a long-chain monounsaturated fatty acid.[1][2][3][4] Given the chemical similarity to other fatty acid isomers, definitive identification is critical for metabolic studies, pharmaceutical research, and natural product characterization. We present a multi-platform approach leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection, High-Performance Liquid Chromatography (HPLC) for orthogonal verification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for absolute structural confirmation. Each section explains the causality behind experimental choices, provides step-by-step protocols, and offers insights into data interpretation, ensuring a trustworthy and reproducible analytical workflow.

Introduction: The Analytical Challenge of 10Z-Pentadecenoic Acid

10Z-pentadecenoic acid is a monounsaturated fatty acid with the molecular formula C₁₅H₂₈O₂.[2][3][4] Its single double bond is located between the 10th and 11th carbon atoms (from the carboxyl end) with a cis or 'Z' configuration. The accurate identification of this specific isomer is paramount, as the position and geometry of the double bond dictate its biological activity and physicochemical properties.

The primary analytical challenge lies in distinguishing 10Z-pentadecenoic acid from its positional (e.g., 9Z-pentadecenoic acid) and geometric (10E-pentadecenoic acid) isomers. Standard analytical methods may not provide sufficient resolution or structural information when used in isolation. Therefore, a multi-technique, validated approach is essential for confident identification. This guide details the synergistic use of GC-MS, HPLC, and NMR to achieve this goal.

Part 1: High-Sensitivity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the workhorse for fatty acid analysis due to its high separation efficiency and sensitivity.[5] However, free fatty acids are inherently unsuitable for direct GC analysis because their polar carboxyl groups lead to poor peak shapes and low volatility.[6][7][8] The cornerstone of a reliable GC-MS method is a quantitative derivatization step to convert the fatty acid into a volatile, less polar ester, most commonly a Fatty Acid Methyl Ester (FAME).[6][7][8]

Protocol 1: Acid-Catalyzed Derivatization to FAME

This method is robust and widely used for esterifying free fatty acids and simultaneously transesterifying esterified fatty acids within a lipid extract.[7] The catalyst, Boron Trifluoride (BF₃), protonates an oxygen of the carboxyl group, making it highly reactive with methanol.[8]

Materials:

-

Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12-14% w/w[7][8]

-

Hexane, GC grade

-

Saturated Sodium Chloride (NaCl) solution or water

-

Screw-capped glass tubes with PTFE liners

Step-by-Step Methodology:

-

Place the dried sample into a screw-capped glass tube.[7]

-

Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.[7][8]

-

Securely cap the tube and heat at 60°C for 10 minutes in a water bath or heating block.[8] This ensures complete derivatization.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the tube.[8]

-

Shake the tube vigorously for 30-60 seconds to extract the FAMEs into the non-polar hexane layer.[8]

-

Allow the layers to separate. A brief centrifugation can aid this process.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.[8]

GC-MS Instrumental Parameters & Data Interpretation

The prepared FAME sample is analyzed using a GC-MS system. The following table provides a typical starting point for method development.

| Parameter | Recommended Setting | Rationale |

| GC Column | Agilent HP-5MS or similar (e.g., 30 m x 0.25 mm x 0.25 µm)[9] | A mid-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of FAMEs. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis.[9] |

| Inlet Temp. | 280°C[9] | Ensures rapid volatilization of the FAMEs without thermal degradation. |

| Oven Program | Initial 100°C (2 min), ramp 15°C/min to 180°C, ramp 5°C/min to 250°C (hold 3 min)[9] | A temperature gradient is crucial for separating fatty acids of different chain lengths and degrees of unsaturation. |

| MS Interface | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-500 | Covers the expected mass range for the FAME of 10Z-pentadecenoic acid and its fragments. |

Identification:

-

Retention Time (RT): The FAME of 10Z-pentadecenoic acid will have a characteristic RT under the specified conditions, eluting after saturated FAMEs of shorter chain length and before those of longer chain length.

-

Mass Spectrum: The EI mass spectrum will show a molecular ion ([M]⁺) at m/z 254.4 (for the methyl ester, C₁₆H₃₀O₂).[10] Key fragments include those resulting from cleavage at the double bond and characteristic ester fragments. The spectrum should be compared against a known standard or a validated mass spectral library.

GC-MS Workflow Diagram

Caption: Workflow for FAME analysis by GC-MS.

Part 2: Orthogonal Verification by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC offers a complementary separation mechanism to GC and is particularly advantageous because it operates at ambient temperatures, preventing the degradation of heat-sensitive compounds.[11] For unsaturated fatty acids, reversed-phase HPLC (RP-HPLC) separates molecules based on both chain length and degree of unsaturation.[11] While direct analysis is possible, derivatization is often employed to attach a chromophore, dramatically increasing detection sensitivity with a UV detector.[11][12]

Protocol 2: Derivatization and RP-HPLC Analysis

This protocol uses 2,4'-dibromoacetophenone, which reacts with the fatty acid's carboxyl group to form a phenacyl ester. This derivative possesses strong UV absorbance at ~256 nm, enabling highly sensitive detection.[12][13]

Materials:

-

Dried fatty acid sample

-

2,4'-dibromoacetophenone solution in acetone

-

Triethylamine (catalyst)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Step-by-Step Methodology:

-

Dissolve the fatty acid sample in a minimal amount of acetone in a micro-reaction vessel.

-

Add a solution of 2,4'-dibromoacetophenone in acetone.

-

Add triethylamine to catalyze the reaction.

-

Heat the mixture at 40-50°C for 30-60 minutes. The milder temperature helps prevent isomerization of the double bond.[12]

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the derivatized sample in the HPLC mobile phase for injection.

HPLC System Parameters & Data Interpretation

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[14] | The hydrophobic C18 stationary phase effectively separates fatty acids based on their hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water[12] | A gradient elution allows for the separation of a wide range of fatty acids with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temp. | 30-37°C[12][14] | Maintains consistent retention times and improves peak shape. |

| Detector | UV-Vis Detector | |

| Wavelength | 256 nm (for dibromoacetophenone derivatives)[13] or ~205 nm for underivatized FAs[11] | Wavelength is selected based on the maximum absorbance of the analyte or its derivative. |

Identification: Identification is based on matching the retention time of the peak in the sample chromatogram to that of an authentic 10Z-pentadecenoic acid standard analyzed under identical conditions. In RP-HPLC, retention increases with chain length and decreases with the number of double bonds.[11]

HPLC Workflow Diagram

Caption: Workflow for derivatized fatty acid analysis by HPLC.

Part 3: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: While chromatographic methods provide strong evidence for identification, they do not offer definitive proof of structure. NMR spectroscopy is the gold standard for structural elucidation, as it directly probes the chemical environment of each atom in the molecule.[15][16] It is uniquely capable of confirming the exact position and, crucially, the Z (cis) stereochemistry of the double bond.

Protocol 3: Sample Preparation for NMR

Materials:

-

5-10 mg of purified 10Z-pentadecenoic acid

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube

Step-by-Step Methodology:

-

Dissolve the fatty acid sample in approximately 0.6-0.7 mL of CDCl₃.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and place it in the NMR spectrometer.

Interpreting NMR Spectra for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms. Key signals for 10Z-pentadecenoic acid are:

-

Olefinic Protons (-CH=CH-): A multiplet around δ 5.3-5.4 ppm . The coupling constant (J-coupling) between these two protons is critical. A J value of ~10-12 Hz is diagnostic of a cis ('Z') double bond.

-

Allylic Protons (=CH-CH₂-): Multiplets around δ 2.0 ppm . These are the protons on the carbons adjacent to the double bond.

-

α-Methylene Protons (-CH₂-COOH): A triplet around δ 2.35 ppm .[15]

-

Terminal Methyl Protons (-CH₃): A triplet around δ 0.88 ppm .[15]

-

Bulk Methylene Protons (-(CH₂)n-): A broad signal around δ 1.2-1.4 ppm .[15]

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon backbone and the position of functional groups.

-

Carboxyl Carbon (-COOH): A signal around δ 179-180 ppm .

-

Olefinic Carbons (-C=C-): Two signals around δ 129-131 ppm .[16] The specific chemical shifts can help confirm the double bond's position.

-

Aliphatic Carbons: A series of signals between δ 14-35 ppm .

Expected NMR Data Summary

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Diagnostic Feature |

| Olefinic (-CH=CH-) | ~5.35 (m) | ~130.0 | J coupling of ~11 Hz confirms Z geometry. |

| Carboxyl (-COOH) | ~11.0 (br s, may vary) | ~179.5 | Confirms carboxylic acid functionality. |

| Allylic (=CH-CH₂-) | ~2.02 (m) | ~27.2 | Proximity to the double bond. |

| α-Methylene | ~2.35 (t) | ~34.1 | Adjacent to the carboxyl group. |

| Terminal Methyl | ~0.88 (t) | ~14.1 | Confirms the end of the aliphatic chain. |

NMR Logic Diagram

Sources

- 1. mimedb.org [mimedb.org]

- 2. 10Z-pentadecenoic acid | C15H28O2 | CID 5312411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. larodan.com [larodan.com]

- 5. Precision Analysis for Unsaturated Fatty Acids - Creative Proteomics [creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. aocs.org [aocs.org]

- 12. jafs.com.pl [jafs.com.pl]

- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 14. hplc.eu [hplc.eu]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iiste.org [iiste.org]

"using 10Z-pentadecenoic acid in lipidomics studies"

Abstract

In quantitative lipidomics, the accuracy of fatty acid profiling is frequently compromised by extraction losses, derivatization inefficiency, and instrument drift. While odd-chain saturated fatty acids (e.g., C15:0, C17:0) are traditional internal standards, they fail to adequately mimic the physicochemical behavior of unsaturated lipids during extraction and chromatography. This guide details the application of 10Z-pentadecenoic acid (cis-10-pentadecenoic acid) as a superior internal standard (IS) for monounsaturated and polyunsaturated fatty acid (MUFA/PUFA) analysis. We present a validated workflow for its use in GC-MS/FID and LC-MS platforms, ensuring rigorous normalization of lipidomic data.

Strategic Rationale: Why 10Z-Pentadecenoic Acid?

The selection of an internal standard is the single most critical decision in quantitative method design. 10Z-pentadecenoic acid offers three distinct advantages over the conventional Pentadecanoic acid (C15:0):

-

Chemical Mimicry: As a mono-unsaturated fatty acid, C15:1n-5 exhibits solubility and phase-partitioning behavior (in Folch/Bligh-Dyer systems) that more closely resembles physiological MUFAs (e.g., Oleic acid, Palmitoleic acid) than a saturated standard does.

-

Chromatographic Isolation: On high-polarity cyanopropyl columns (e.g., SP-2560, CP-Sil 88), C15:1 elutes in a "silent" retention window between C15:0 and C16:0, ensuring no interference with major biological peaks.

-

Low Endogeneity: While trace amounts exist in dairy-heavy diets, C15:1 is virtually absent in most mammalian tissues (liver, adipose, plasma), satisfying the core requirement of a blank matrix for the analyte of interest.

Experimental Workflow

The following protocol utilizes C15:1 as a surrogate standard for the quantification of total fatty acids via GC-MS.

Materials Required

-

Internal Standard: 10Z-Pentadecenoic Acid (Free Acid or Methyl Ester depending on workflow). Source: Cayman Chemical / Larodan.

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

-

Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.

-

Column: Biscyanopropyl capillary column (e.g., Agilent J&W DB-23 or Supelco SP-2560), 60m x 0.25mm.

Protocol Steps

Step 1: Internal Standard Spiking (The Critical Control Point)

-

Prepare a stock solution of 10Z-pentadecenoic acid at 1 mg/mL in toluene.

-

Crucial: Add the IS before any extraction takes place.[1] This allows the IS to track extraction efficiency and solvent partitioning losses.

-

Target Concentration: Spike to achieve a final concentration of ~5% of the total expected fatty acid load (typically 10–50 µg per sample).

Step 2: Lipid Extraction (Modified Folch Method)

-

Add 100 µL of plasma/homogenate to a glass centrifuge tube.

-

Add 10 µL of C15:1 IS Stock . Vortex for 10 seconds.

-

Add 3 mL of Chloroform:Methanol (2:1). Vortex for 1 minute.

-

Add 600 µL of 0.9% NaCl (aq) to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the lower organic phase (containing lipids + IS) into a fresh tube.

-

Dry under a stream of nitrogen at 40°C.

Step 3: Transesterification (FAME Preparation)

-

Reconstitute dried extract in 500 µL Toluene.

-

Add 1 mL of 14% BF3-Methanol.

-

Incubate at 100°C for 45 minutes (tightly capped).

-

Cool to room temperature.

-

Add 1 mL HPLC-grade water and 1 mL Hexane.

-

Vortex and centrifuge. Transfer the top Hexane layer (containing FAMEs) to a GC vial.

Visualization of Logic & Workflow

The following diagrams illustrate the error-correction logic and the analytical workflow.

Figure 1: The Error-Correction Logic of C15:1

This diagram demonstrates how spiking C15:1 prior to extraction mathematically cancels out physical losses during the multi-step protocol.

Caption: Workflow demonstrating how pre-extraction spiking of 10Z-pentadecenoic acid compensates for systemic procedural losses.

Figure 2: Chromatographic Separation Strategy

Ideally, the IS must elute in a clean window. This diagram maps the elution order on a high-polarity column.

Caption: Elution profile on a biscyanopropyl column. C15:1n-5 occupies the retention gap between C15:0 and C16:0.

Data Analysis & Quality Control

Calculating Concentration

Do not rely on absolute peak area. Use the Response Factor (RF) method.

Equation 1: Response Factor Calculation (Calibration)

Run a standard mix containing equal amounts of Analyte (

Equation 2: Sample Quantification

Validation Criteria

| Parameter | Acceptance Criteria | Troubleshooting |

| IS Recovery | 70% – 110% absolute area recovery vs. unextracted standard. | If <70%, check phase separation efficiency (Step 2.5). |

| Retention Time Stability | ± 0.05 min drift. | Check carrier gas flow and column age. |

| Interference | Blank matrix signal at C15:1 RT < 1% of IS spike. | Check solvents for contamination; verify subject diet (rare dairy intake). |

Advanced Applications & Limitations

Emerging Biological Relevance: While used here as a standard, researchers should be aware that 10Z-pentadecenoic acid is being investigated as a minor bioactive lipid in its own right, particularly in studies involving Pyrococcus metabolites or specific fermentation pathways [1][3].

-

Pre-Screening: If working with samples from subjects on high-odd-chain diets (e.g., specific ruminant fat diets), run a non-spiked "blank" sample first to ensure endogenous C15:1 levels are negligible.

Stability: Unlike saturated C15:0, C15:1 contains a double bond.

-

Storage: Store stock solutions at -20°C under Argon.

-

Oxidation: The presence of the double bond makes it a better surrogate for PUFAs, but it also means it is susceptible to degradation if BHT is omitted from the extraction solvent.

References

-

Lipid Maps. (2024). Internal Standards for Lipidomic Analysis. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 10Z-Pentadecenoic Acid Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

-

Agilent Technologies. (2012).[2] GC Analysis of Total Fatty Acid Methyl Esters (FAME). Application Note. Retrieved February 1, 2026, from [Link]

-

Han, X., & Gross, R. W. (2005).[1] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved February 1, 2026, from [Link]

Sources

Application Notes and Protocols: 10Z-Pentadecenoic Acid as a Novel Tool for Interrogating Metabolic Pathways

Introduction: Unveiling Metabolic Subtleties with an Atypical Fatty Acid

In the intricate landscape of cellular metabolism, fatty acids are central players, serving as energy sources, structural components of membranes, and signaling molecules. While the roles of common even-chain fatty acids are well-characterized, the metabolic significance of less common structures, such as odd-chain and monounsaturated fatty acids, is an expanding frontier of research. 10Z-pentadecenoic acid, a 15-carbon monounsaturated fatty acid, represents a unique molecular tool with the potential to illuminate novel aspects of lipid metabolism.[1][2] Its odd-chain length and unsaturation at a less common position make it an ideal candidate for tracing metabolic pathways with minimal interference from endogenous pools of more abundant fatty acids.

The metabolism of odd-chain fatty acids (OCFAs) is distinct from their even-chain counterparts, primarily in their final round of β-oxidation, which yields propionyl-CoA instead of acetyl-CoA.[1][3] Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA, a process known as anaplerosis. This unique metabolic fate allows for the specific tracking of OCFAs and their contributions to central carbon metabolism. While much of the research on OCFAs has focused on the saturated forms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), the monounsaturated 10Z-pentadecenoic acid offers additional avenues for investigation, including desaturation, elongation, and incorporation into complex lipids.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 10Z-pentadecenoic acid to study metabolic pathways. We will delve into the theoretical underpinnings of its use as a metabolic tracer, provide detailed protocols for its application in cell culture systems, and outline the analytical methodologies required to track its metabolic fate.

Core Principles: Why Use 10Z-Pentadecenoic Acid as a Metabolic Tracer?

The utility of 10Z-pentadecenoic acid as a tool for studying metabolic pathways is grounded in several key principles:

-

Distinctive Structure: As an odd-chain monounsaturated fatty acid, 10Z-pentadecenoic acid is not a major component of the lipidome in most mammalian systems. This low endogenous background significantly enhances the signal-to-noise ratio in tracer experiments, allowing for sensitive detection of its metabolic products.

-

Unique Metabolic Fate: The catabolism of odd-chain fatty acids generates propionyl-CoA, which enters the TCA cycle at a different point than the acetyl-CoA derived from even-chain fatty acids.[3] This provides a specific marker for the contribution of 10Z-pentadecenoic acid to central energy metabolism.

-

Probing Multiple Pathways: Beyond β-oxidation, 10Z-pentadecenoic acid can be a substrate for a variety of metabolic transformations, including elongation to longer-chain fatty acids, desaturation to polyunsaturated fatty acids, and incorporation into complex lipids such as phospholipids, triglycerides, and cholesterol esters. Tracking these transformations can provide insights into the regulation of lipid remodeling and storage.

-

Potential Bioactivity: Emerging research suggests that odd-chain fatty acids may have unique biological activities, including anti-inflammatory and anti-cancer properties.[6] The monounsaturated nature of 10Z-pentadecenoic acid adds another layer of potential bioactivity, as it may influence membrane fluidity and signaling pathways in ways that differ from its saturated counterpart, pentadecanoic acid.[7]

Experimental Workflow: A Roadmap for Metabolic Discovery

A typical experimental workflow for utilizing 10Z-pentadecenoic acid as a metabolic tracer involves several key stages, from initial experimental design to final data analysis.

Caption: A generalized workflow for using 10Z-pentadecenoic acid in metabolic studies.

Detailed Protocols

Protocol 1: Preparation of 10Z-Pentadecenoic Acid-BSA Complex for Cell Culture

Fatty acids have low solubility in aqueous cell culture media and can be cytotoxic at high concentrations.[8] To overcome these challenges, they are typically complexed with bovine serum albumin (BSA), which acts as a carrier.[8][9]

Materials:

-

10Z-Pentadecenoic acid

-

Fatty acid-free BSA

-

150 mM NaCl in sterile, deionized water

-

Sterile, deionized water

-

0.1 M NaOH

-

Sterile 0.22 µm filter

Procedure:

-

Prepare a 10 mM stock solution of 10Z-pentadecenoic acid:

-

Accurately weigh the desired amount of 10Z-pentadecenoic acid in a sterile glass vial.

-

Add a small volume of 0.1 M NaOH to dissolve the fatty acid, creating the sodium salt. Gentle warming (37°C) may be required.

-

Bring the final volume to the desired concentration with sterile, deionized water.

-

-

Prepare a 10% (w/v) fatty acid-free BSA solution:

-

Dissolve fatty acid-free BSA in 150 mM NaCl at 37°C with gentle stirring.

-

Sterile filter the solution using a 0.22 µm filter.

-

-

Complexation of 10Z-pentadecenoic acid with BSA:

-

In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.

-

Slowly add the 10 mM 10Z-pentadecenoic acid stock solution to the BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is recommended to mimic physiological conditions.

-

Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complexation.

-

The final concentration of the fatty acid-BSA complex should be determined based on the desired final concentration in the cell culture medium.

-

| Parameter | Recommendation | Rationale |

| Fatty Acid Stock Concentration | 10 mM | A convenient concentration for dilution into the BSA solution. |

| BSA Stock Concentration | 10% (w/v) | A standard concentration for preparing fatty acid complexes. |

| Fatty Acid:BSA Molar Ratio | 3:1 to 6:1 | Mimics physiological ratios and ensures adequate solubilization. |

| Incubation Time & Temperature | 1 hour at 37°C | Facilitates efficient complexation of the fatty acid to BSA. |

Protocol 2: Stable Isotope Labeling and Lipid Extraction from Cultured Cells

This protocol outlines the use of isotopically labeled 10Z-pentadecenoic acid (e.g., ¹³C-labeled) to trace its metabolic fate in cultured cells. The subsequent lipid extraction is a critical step for downstream analysis.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

¹³C-labeled 10Z-pentadecenoic acid-BSA complex (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Chloroform (ice-cold)

-

0.9% NaCl solution (ice-cold)

-

Nitrogen gas stream

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

-

Isotope Labeling:

-

Remove the growth medium and replace it with a fresh medium containing the ¹³C-labeled 10Z-pentadecenoic acid-BSA complex at the desired final concentration.

-

Incubate the cells for a time course determined by the specific metabolic pathway under investigation (e.g., 2, 6, 12, 24 hours).

-

-

Metabolism Quenching and Cell Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold methanol to quench metabolic activity and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the methanol/cell suspension, add chloroform and water in a ratio that results in a final solvent ratio of 1:1:0.9 (methanol:chloroform:water).

-

Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) phase containing the lipids into a new glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

-

Protocol 3: Analysis of Labeled Lipids by Mass Spectrometry

Mass spectrometry is the primary analytical technique for identifying and quantifying the incorporation of the isotopic label into various lipid species. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

A. GC-MS for Fatty Acid Composition Analysis:

-

Derivatization:

-

The dried lipid extract is first hydrolyzed (saponified) to release the fatty acids from complex lipids.

-

The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. This is typically done by heating with methanolic HCl.

-

-

GC-MS Analysis:

-

The FAMEs are separated on a GC column based on their chain length and degree of unsaturation.

-